1-(4-Trifluoromethylphenyl)cyclopentanamine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Trifluoromethylphenyl)cyclopentanamine HCl is a chemical compound with the molecular formula C12H15ClF3N and a molecular weight of 265.70 g/mol . It is known for its unique structure, which includes a cyclopentane ring attached to a phenyl group substituted with a trifluoromethyl group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Trifluoromethylphenyl)cyclopentanamine HCl typically involves the reaction of 4-trifluoromethylphenylcyclopentanone with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to facilitate the reduction of the ketone to the corresponding amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Trifluoromethylphenyl)cyclopentanamine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary amines, hydrocarbons
Substitution: Various substituted phenylcyclopentanamines
Wissenschaftliche Forschungsanwendungen
1-(4-Trifluoromethylphenyl)cyclopentanamine HCl is utilized in several scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Trifluoromethylphenyl)cyclopentanamine HCl involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopentane ring provides structural stability, enabling the compound to bind effectively to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Trifluoromethylphenyl)cyclohexanamine HCl
- 1-(4-Trifluoromethylphenyl)cyclobutanamine HCl
- 1-(4-Trifluoromethylphenyl)cyclopropanamine HCl
Uniqueness
1-(4-Trifluoromethylphenyl)cyclopentanamine HCl stands out due to its specific ring size and the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. These features make it particularly valuable in research and industrial applications where specific reactivity and stability are required.
Eigenschaften
Molekularformel |
C12H15ClF3N |
---|---|
Molekulargewicht |
265.70 g/mol |
IUPAC-Name |
1-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-5-3-9(4-6-10)11(16)7-1-2-8-11;/h3-6H,1-2,7-8,16H2;1H |
InChI-Schlüssel |
WBWFDIVAYZXSEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC=C(C=C2)C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.